molecular formula C16H21N3O2 B10813768 2-(2-(1-Hydroxyethyl)-1H-benzo[d]imidazol-1-yl)-1-(piperidin-1-yl)ethan-1-one

2-(2-(1-Hydroxyethyl)-1H-benzo[d]imidazol-1-yl)-1-(piperidin-1-yl)ethan-1-one

Cat. No.: B10813768
M. Wt: 287.36 g/mol
InChI Key: FBPUCVSSCUIVFB-UHFFFAOYSA-N
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Description

2-(2-(1-Hydroxyethyl)-1H-benzo[d]imidazol-1-yl)-1-(piperidin-1-yl)ethan-1-one is a synthetic organic compound that belongs to the class of benzimidazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(1-Hydroxyethyl)-1H-benzo[d]imidazol-1-yl)-1-(piperidin-1-yl)ethan-1-one typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Piperidine Substitution: The final step involves the substitution of the benzimidazole derivative with piperidine, which can be carried out using nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to enhance yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can convert the hydroxyethyl group to an ethyl group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

Chemistry

In chemistry, 2-(2-(1-Hydroxyethyl)-1H-benzo[d]imidazol-1-yl)-1-(piperidin-1-yl)ethan-1-one is studied for its potential as a building block for more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, benzimidazole derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound may be investigated for similar activities, particularly in the development of new therapeutic agents.

Medicine

In medicine, the compound could be explored for its potential use in drug development. Its ability to interact with biological targets makes it a candidate for the treatment of various diseases.

Industry

Industrially, such compounds may be used in the development of new materials, including polymers and coatings, due to their chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 2-(2-(1-Hydroxyethyl)-1H-benzo[d]imidazol-1-yl)-1-(piperidin-1-yl)ethan-1-one likely involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl and piperidine groups may enhance its binding affinity and specificity, leading to the modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-Benzimidazol-1-yl)ethanol: Lacks the piperidine moiety.

    1-(Piperidin-1-yl)ethanone: Lacks the benzimidazole core.

    2-(2-(1H-Benzimidazol-1-yl)ethyl)-1H-benzo[d]imidazole: Contains an additional benzimidazole unit.

Uniqueness

The uniqueness of 2-(2-(1-Hydroxyethyl)-1H-benzo[d]imidazol-1-yl)-1-(piperidin-1-yl)ethan-1-one lies in its combined structural features, which may confer distinct biological and chemical properties compared to its analogs.

Properties

IUPAC Name

2-[2-(1-hydroxyethyl)benzimidazol-1-yl]-1-piperidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2/c1-12(20)16-17-13-7-3-4-8-14(13)19(16)11-15(21)18-9-5-2-6-10-18/h3-4,7-8,12,20H,2,5-6,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBPUCVSSCUIVFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC2=CC=CC=C2N1CC(=O)N3CCCCC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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